molecular formula C17H16N2O3S B6377358 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261918-62-0

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6377358
CAS RN: 1261918-62-0
M. Wt: 328.4 g/mol
InChI Key: YUCYQZNEHOLCSJ-UHFFFAOYSA-N
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Description

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2C5P3PSP95) is a chemical compound composed of a phenol group and a cyano group, connected by a sulfur atom. It is a white crystalline solid with a melting point of 180-183 °C. The compound is used in various scientific research applications, and has a variety of biochemical and physiological effects.

Scientific Research Applications

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is used in various scientific research applications, including in vitro studies of enzyme-catalyzed reactions, in vivo studies of drug metabolism and pharmacokinetics, and in vitro studies of receptor-ligand interactions. The compound is also used in the development of new drugs and therapeutic agents.

Mechanism of Action

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for metabolizing a wide variety of drugs and other compounds in the body. By inhibiting CYP2C9, 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can help to reduce the metabolism of certain drugs and other compounds, allowing them to remain active in the body for a longer period of time.
Biochemical and Physiological Effects
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, the compound has been shown to have anticoagulant activity, and can also act as a weak inhibitor of the enzyme thrombin.

Advantages and Limitations for Lab Experiments

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, the compound is not very soluble in water, and must be dissolved in an organic solvent prior to use.

Future Directions

Future research on 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to determine the compound’s efficacy in different in vitro and in vivo models. Other research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development and therapeutic agents.

Synthesis Methods

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by reacting 5-bromo-2-cyano-3-(pyrrolidinylsulfonyl)phenol with sodium hydroxide in an aqueous solution. The reaction is conducted at a temperature of 70-80 °C for 1-2 hours. The product is then purified by recrystallization.

properties

IUPAC Name

2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYQZNEHOLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685013
Record name 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol

CAS RN

1261918-62-0
Record name 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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